4-Methylumbelliferyl-beta-D-glucuronide trihydrate

説明

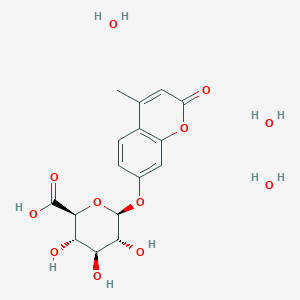

4-Methylumbelliferyl-beta-D-glucuronide trihydrate (C₁₆H₁₆O₉·3H₂O) is a fluorogenic substrate widely used to detect and quantify β-glucuronidase activity. Upon enzymatic cleavage, it releases 4-methylumbelliferone, a fluorescent compound (excitation: 362 nm, emission: 445 nm), enabling highly sensitive assays . Its trihydrate form enhances aqueous solubility and stability, making it ideal for microbiological and biochemical applications, such as identifying Escherichia coli in water sources and drug screening in parasitology .

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O9.3H2O/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16-13(20)11(18)12(19)14(25-16)15(21)22;;;/h2-5,11-14,16,18-20H,1H3,(H,21,22);3*1H2/t11-,12-,13+,14-,16+;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVICSHUHPWFQAR-ACCVXZKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Batch Reactor Optimization

Industrial synthesis employs stirred-tank reactors with temperature-controlled jacketing. Patent WO2013148189A1 emphasizes the use of 5–10% catalyst loading (e.g., BF₃·Et₂O) and reaction times of 12–24 hours to achieve >80% conversion.

Purification Techniques

Crude product purification involves:

Table 1: Comparative Purification Methods

| Method | Solvent System | Purity (%) | Yield (%) |

|---|---|---|---|

| Crystallization | Ethanol/Water (3:1) | 95–98 | 65–75 |

| HPLC | Acetonitrile/Water | >99 | 50–60 |

Analytical Characterization

Spectroscopic Validation

Crystallographic Analysis

X-ray diffraction identifies the trihydrate structure, with lattice parameters consistent with monoclinic systems (space group P2₁). Water molecules occupy interstitial sites, stabilizing the crystal lattice.

Challenges and Innovations

化学反応の分析

Enzymatic Hydrolysis by β-Glucuronidase

The compound undergoes cleavage via β-glucuronidase (GUS) to release 4-methylumbelliferone (4-MU), a fluorescent product . This reaction forms the basis for detecting β-glucuronidase activity in Escherichia coli and transgenic organisms .

Reaction Mechanism :

-

Fluorescence Properties :

Kinetic Parameters of β-Glucuronidase Activity

Studies using Michaelis-Menten kinetics reveal differences between free and encapsulated enzymes :

| Parameter | Free GUS (PBS) | Encapsulated GUS (PBS) | Free GUS (MEM) | Encapsulated GUS (MEM) |

|---|---|---|---|---|

| Vₘₐₓ (μM/min) | 0.45 | 0.38 | 0.52 | 0.41 |

| Kₘ (μM) | 12.7 | 15.2 | 11.9 | 14.8 |

Encapsulation in nanocompartments (e.g., melCNCs) slightly reduces catalytic efficiency but enhances enzyme stability .

Reaction Conditions and Solubility

| Solvent | Solubility (mg/mL) |

|---|---|

| Ethanol | 2 |

| DMSO | 5 |

| Dimethyl Formamide | 20 |

| PBS (pH 7.2) | 2 |

-

Stability :

pH-Dependent Fluorescence in Assays

The fluorescence intensity of 4-MU varies with pH, necessitating controlled conditions for quantitative analysis :

| pH Range | Excitation (nm) | Emission (nm) | Relative Intensity |

|---|---|---|---|

| 1.97–6.72 | 320 | 445 | High |

| 7.12–10.3 | 360 | 455 | Moderate |

科学的研究の応用

4-Methylumbelliferyl-beta-D-glucuronide trihydrate has a wide range of applications in scientific research:

Microbiology: It is used to detect the presence of Escherichia coli in water and food samples by measuring beta-glucuronidase activity.

Plant Biology: The compound is employed in assays to study gene expression in genetically modified plants, particularly those expressing the beta-glucuronidase reporter gene.

Environmental Science: It is used to monitor environmental samples for fecal contamination by detecting beta-glucuronidase activity.

Medicine: The compound is used in diagnostic assays to measure beta-glucuronidase activity in various biological samples, aiding in the diagnosis of certain diseases.

作用機序

The mechanism of action of 4-Methylumbelliferyl-beta-D-glucuronide trihydrate involves its enzymatic cleavage by beta-glucuronidase. The enzyme specifically targets the glycosidic bond between the glucuronic acid and 4-methylumbelliferone. Upon cleavage, 4-methylumbelliferone is released, which fluoresces under UV light. This fluorescence can be quantitatively measured, providing a direct indication of beta-glucuronidase activity.

類似化合物との比較

Research Findings and Case Studies

- Environmental Microbiology : MUG trihydrate-based media identified uidA-positive E. coli in 93% of water samples, correlating with gene expression better than alternative substrates .

- Drug Development: Used in medium-throughput screens to assess anti-trypanosomal compounds, where fluorescence intensity directly correlated with parasite viability .

Key Considerations and Discrepancies

- CAS Number Variations : Discrepancies exist between sources (e.g., CAS 6160-80-1 listed for both trihydrate and dihydrate ), likely due to supplier-specific hydration state reporting.

- Cost-Effectiveness: MUG trihydrate ranges from $54/250 mg to $114/500 mg , while phenolphthalein glucuronide is cheaper but less sensitive .

生物活性

4-Methylumbelliferyl-beta-D-glucuronide trihydrate (MUG) is a fluorogenic substrate widely utilized in microbiological assays for the detection of beta-glucuronidase activity, particularly in Escherichia coli (E. coli). This compound serves as a crucial tool in food safety and clinical diagnostics, allowing for rapid identification of pathogenic bacteria.

- Chemical Formula : C₁₆H₁₆O₉·3H₂O

- Molecular Weight : 352.29 g/mol (anhydrous basis)

- Solubility : Soluble in water, making it suitable for various biological assays.

MUG acts as a substrate for beta-glucuronidase, an enzyme produced by E. coli. Upon hydrolysis by this enzyme, MUG releases 4-methylumbelliferone , which fluoresces under UV light, enabling the detection and quantification of E. coli in various samples.

Detection of E. coli

MUG is primarily used in microbiological media to detect E. coli through the measurement of beta-glucuronidase activity. Studies have shown that:

- MUG can be incorporated into selective media such as MacConkey agar, significantly reducing identification time from 1 hour to approximately 5 minutes .

- The optimal concentration for detection is around 50 µg/mL , with incubation at 37°C for 24 hours yielding reliable results .

Case Studies

-

Food Safety Testing :

- A study evaluated the efficacy of MUG in detecting E. coli in various food products. Results indicated that using MUG at a concentration of 50 µg/mL provided sufficient sensitivity without compromising specificity .

- The incorporation of MUG into lauryl tryptose broth was found to enhance the detection rate of E. coli in contaminated food samples, demonstrating its utility in food safety protocols .

- Clinical Diagnostics :

Research Findings

Research indicates that MUG not only serves as a diagnostic tool but also has implications in understanding microbial ecology and pathogen monitoring:

- Fluorogenic Assays : MUG-based assays have been developed to monitor microbial contamination levels in water and food products, providing a rapid and cost-effective method for public health surveillance .

- Enzymatic Activity Studies : Investigations into the enzymatic activity of beta-glucuronidase using MUG have provided insights into microbial metabolism and its role in environmental microbiology .

Comparative Analysis

The following table summarizes key studies involving MUG and its applications:

Q & A

Basic: What is the standard protocol for preparing stock solutions of 4-Methylumbelliferyl-beta-D-glucuronide trihydrate (4-MUG) in β-glucuronidase (GUS) assays?

Methodological Answer:

Stock solutions are typically prepared by dissolving 4-MUG in hot water (50–60°C) at 50 mg/mL, followed by sterile filtration to remove particulates. Alternatively, dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be used for higher solubility (50 mg/mL), but residual organic solvents may require dilution to avoid enzyme inhibition . For fluorometric assays, working concentrations range from 0.1–1 mM. Pre-warm aqueous buffers to 37°C to prevent precipitation. Include a negative control (substrate without enzyme) to account for auto-hydrolysis .

Basic: What are the optimal storage conditions to preserve 4-MUG stability?

Methodological Answer:

4-MUG is light-sensitive and prone to hydrolysis. Store lyophilized powder in airtight containers at -20°C, desiccated to prevent moisture absorption. Avoid exposure to alkali metals or bases, which accelerate degradation. Reconstituted solutions in DMSO or DMF should be aliquoted and stored at -80°C for long-term use; avoid freeze-thaw cycles .

Advanced: How can fluorescence interference be mitigated when using 4-MUG in complex biological matrices (e.g., plant lysates or fecal-contaminated samples)?

Methodological Answer:

Fluorescence quenching in complex samples can arise from phenolic compounds, organic acids, or particulates. Pre-treat samples by centrifugation (12,000 × g, 10 min) or filtration (0.22 µm) to remove debris. For acidic matrices (e.g., fruit juices), adjust pH to 6.8–7.2 using phosphate buffer to minimize interference with β-glucuronidase activity . Include an internal standard (e.g., 4-Methylumbelliferone, 4-MU) to normalize fluorescence readings .

Advanced: How does the hydrolysis rate of 4-MUG vary across environmental samples, and how should activity measurements be normalized?

Methodological Answer:

Hydrolysis rates (MUG-HR) depend on microbial load and matrix composition. In environmental water samples, MUG-HR varies by four orders of magnitude between filtered and unfiltered samples due to particulate-associated bacteria. Normalize activity by protein concentration (e.g., Bradford assay) or cell count. For kinetic studies, use time-course measurements (0–24 hrs) and calculate initial rates to avoid substrate depletion .

Advanced: What are the implications of 4-MU accumulation on assay validity, and how can this be addressed?

Methodological Answer:

4-MU, the fluorescent product of 4-MUG hydrolysis, inhibits hyaluronan synthesis and may interfere with long-term assays. To mitigate:

- Limit incubation time to ≤2 hrs.

- Terminate reactions with 0.2 M sodium carbonate (pH 10.4) to stabilize fluorescence and halt enzymatic activity.

- Validate assays using a standard curve of purified 4-MU to quantify product accumulation .

Advanced: How does 4-MUG compare to alternative substrates (e.g., X-Gluc) for detecting β-glucuronidase activity in transgenic plant studies?

Methodological Answer:

4-MUG offers superior sensitivity (detection limit: 0.1–1.0 pmol 4-MU/min) compared to chromogenic substrates like X-Gluc. However, spatial resolution is lower in whole-plant assays. For tissue-specific localization, combine 4-MUG fluorometry with X-Gluc histochemistry. Optimize substrate concentration (1 mM for 4-MUG vs. 0.5 mg/mL for X-Gluc) to avoid background fluorescence in chlorophyll-rich tissues .

Advanced: How to troubleshoot inconsistent fluorescence readings in high-throughput GUS assays?

Methodological Answer:

Inconsistencies may arise from:

- Temperature fluctuations : Use a thermostated microplate reader (37°C).

- Substrate degradation : Test fresh aliquots and verify solubility.

- Matrix effects : Include a buffer-only control and subtract background fluorescence.

- Instrument calibration : Regularly validate fluorimeter settings (excitation: 365 nm, emission: 455 nm) using a 4-MU standard .

Advanced: What experimental controls are essential when using 4-MUG to quantify β-glucuronidase activity in genetically modified organisms (GMOs)?

Methodological Answer:

- Negative controls : (a) Substrate-only (no enzyme), (b) Wild-type/wild-strain lysates.

- Positive controls : Purified β-glucuronidase (e.g., from E. coli) at known activity levels.

- Inhibition controls : Add saccharic acid 1,4-lactone (10 mM), a competitive inhibitor, to confirm enzyme-specific hydrolysis .

Advanced: Can 4-MUG be used to study β-glucuronidase kinetics, and what parameters should be reported?

Methodological Answer:

Yes. Perform Michaelis-Menten analysis using substrate concentrations (0.01–2 mM) in Tris-HCl (pH 7.0) at 37°C. Calculate (reported range: 0.041–0.1 mM) and using nonlinear regression. Report pH, temperature, and buffer ionic strength, as these affect enzyme kinetics .

Advanced: How does 4-MUG perform in real-time monitoring of β-glucuronidase activity during fermentation?

Methodological Answer:

4-MUG is suitable for real-time monitoring but requires continuous fluorescence measurement in a bioreactor. Use a low substrate concentration (0.5 mM) to avoid product inhibition. Calibrate against offline HPLC or spectrophotometric assays. Note that prolonged exposure to UV light may photobleach 4-MU, necessitating shielded reactors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。